Dalbavancin B2 - 871132-03-5

Dalbavancin B2

Catalog Number: EVT-3468694
CAS Number: 871132-03-5
Molecular Formula: C89H102Cl2N10O28
Molecular Weight: 1830.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dalbavancin B2 is classified as a glycopeptide antibiotic, similar to other members of this class such as vancomycin and teicoplanin. It is synthesized through chemical modifications of the natural product A-40926, which is produced by the actinomycete Nocardia orientalis. The structural modifications enhance its pharmacokinetic properties and stability compared to its parent compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dalbavancin B2 involves several key steps:

  1. Isolation of A-40926: The natural glycopeptide complex is extracted from the fermentation broth of Nocardia orientalis.
  2. Chemical Modification: Specific chemical modifications are performed to enhance antimicrobial activity and stability. These modifications may include alterations to the amino acid side chains and glycosylation patterns.
  3. Purification: The final product is purified through chromatographic techniques to isolate Dalbavancin B2 from other components, such as degradation products and impurities.

The synthesis process is crucial for achieving a high yield of active compound while minimizing unwanted by-products.

Molecular Structure Analysis

Structure and Data

Dalbavancin B2 has a complex molecular structure characterized by a glycopeptide backbone with multiple stereocenters. The molecular formula for Dalbavancin B2 is C₁₈₁H₃₃₁N₃O₆S, with a molecular weight of approximately 1816.7 g/mol.

The structure includes:

  • A core peptide structure that contributes to its antibacterial activity.
  • Glycosylated components that enhance solubility and stability in physiological conditions.

The stereochemistry of Dalbavancin B2 plays a significant role in its interaction with bacterial cell wall precursors.

Chemical Reactions Analysis

Reactions and Technical Details

Dalbavancin B2 undergoes various chemical reactions, particularly in its interactions with bacterial cell wall components. The primary reaction mechanism involves binding to D-alanyl-D-alanine termini of peptidoglycan precursors, inhibiting cell wall biosynthesis. This action leads to bacterial cell lysis.

Additionally, Dalbavancin can undergo degradation reactions under certain conditions, which can affect its stability and efficacy. For instance, studies have shown that formulations containing cyclodextrins can stabilize Dalbavancin against thermal degradation, enhancing its shelf life and effectiveness in clinical applications .

Mechanism of Action

Process and Data

The mechanism of action for Dalbavancin B2 involves:

  1. Binding to Peptidoglycan Precursors: It binds specifically to the D-alanyl-D-alanine moiety of cell wall precursors.
  2. Inhibition of Cell Wall Synthesis: This binding prevents the transglycosylation and transpeptidation processes essential for peptidoglycan synthesis.
  3. Bactericidal Effect: The inhibition leads to weakened cell walls, resulting in cell lysis and death of the bacteria.

Dalbavancin's long half-life allows it to maintain therapeutic levels in the bloodstream for extended periods, making it effective against persistent infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dalbavancin B2 exhibits several notable physical and chemical properties:

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to assess the purity and stability of Dalbavancin formulations .

Applications

Scientific Uses

Dalbavancin B2 is primarily used in clinical settings for:

  • Treatment of Acute Bacterial Skin and Skin Structure Infections: It is effective against infections caused by Gram-positive bacteria, including resistant strains.
  • Prolonged Therapeutic Regimens: Due to its long half-life, it allows for less frequent dosing compared to traditional antibiotics.
  • Research Applications: Investigations into its mechanism of action and resistance patterns contribute valuable insights into antibiotic development.
Biosynthesis and Semisynthetic Derivation of Dalbavancin B2

Actinomycete Origins: Fermentation Pathways in Nonomuraea spp.

Nonomuraea gerenzanensis (previously classified as Nonomuraea sp. ATCC 39727) serves as the exclusive microbial source for the glycopeptide precursor complex A-40926, which includes the dalbavancin B2 congener. This actinomycete employs a complex 37-gene dbv biosynthetic cluster spanning 68.2 kb to synthesize the A-40926 scaffold. The cluster encodes nonribosomal peptide synthetases (NRPS), oxygenases, halogenases, glycosyltransferases, and regulatory proteins essential for assembling the heptapeptide backbone and its modifications [4] [7]. Key enzymatic steps include:

  • NRPS Assembly: Three modular NRPS enzymes (Dbv8, Dbv9, Dbv25) incorporate both proteinogenic (tyrosine) and non-proteinogenic amino acids (3,5-dihydroxyphenylglycine, 4-hydroxyphenylglycine) into the linear heptapeptide.
  • Oxidative Crosslinking: Cytochrome P450 enzymes (Dbv11, Dbv26, Dbv27, Dbv28) catalyze aryl-ether and biaryl crosslinks to form the rigid aglycone scaffold.
  • Glycosylation: Dbv16 transfers glucosamine to Hpg₄, while Dbv23 attaches mannose to the glucose moiety of GlcNAc [7] [10].

Fermentation optimization studies reveal that glycopeptide production is tightly regulated by phosphate concentration and transcriptional cascades. The pleiotropic regulator WblA represses antibiotic synthesis, while cluster-specific regulators Dbv3 (LAL family) and Dbv4 (StrR family) activate biosynthetic genes. Deletion of wblA coupled with overexpression of dbv3 enhances A-40926 yield by 92% and homolog purity by redirecting metabolic flux [1] [9]. Two-component systems (Dbv6/Dbv22) exert negative feedback, with Δdbv22 mutants showing 2.7-fold increased A-40926 titers due to derepression of dbv3/dbv4 [10].

Table 1: Key Genetic Elements in A-40926 Biosynthesis

GeneFunctionEffect of Deletion
dbv3Pathway-specific activator (LAL regulator)Abolishes transcription of dbv1, dbv4, dbv14, dbv15, dbv20, dbv29, dbv32
dbv4Operon-specific activator (StrR family)Reduces antibiotic production by >90%
dbv6/dbv22Two-component regulatory systemDeletion increases yield 2.7-fold (Δdbv22)
dbv16GlucosyltransferaseEliminates glucosamine attachment
dbv23MannosyltransferasePrevents mannose addition

Precursor Complex A-40926: Isolation and Structural Refinement

A-40926 exists as a natural mixture of five principal homologs (A0, A1, B0, B1, B2) differentiated by their N-acyl side chains on the aminoglucuronic acid moiety. Homolog B2, characterized as N-decanoyl-A40926, contains a linear C₁₀ fatty acid chain and lacks the N-terminal methyl group present in A-series congeners [3] [8]. The complex is secreted during late fermentation phases (96–144 hours) in N. gerenzanensis, with B2 typically constituting <15% of the total yield under standard conditions [1].

Structural refinement faces significant challenges due to:

  • Homolog Co-production: Seven structurally similar congeners compete for biosynthetic precursors, reducing B2 purity to <30% in wild-type strains [1].
  • Chemical Instability: The ester linkage between mannose and the aglycone is alkali-labile, requiring neutral pH during extraction to prevent hydrolysis to mannosyl aglycone (MAG) [5].

Industrial purification leverages hydrophobic interaction chromatography (HIC) with polymeric resins (e.g., Diaion HP20). A patented process achieves >95% A-40926 purity via sequential steps:

  • Adsorption: Fermentation broth (pH 7.0) adsorbed onto polystyrene microspheres
  • Desalting: Elution with 15% ethanol/0.1% trifluoroacetic acid
  • Homolog Separation: Gradient elution (10–50% ethanol) isolates B2 with 86% recovery [2].Critical analysis parameters include reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and LC-MS for homolog quantification (B2 MW = 1799.8 g/mol) [3].

Table 2: Composition of A-40926 Homolog Complex

HomologR₁ (Fatty Acyl Chain)R₂ (N-Terminus)Relative Abundance (%)
A010-methylundecanoyl-H8–12%
A19-methyldecanoyl-H10–15%
B0isododecanoyl (branched C₁₂)-CH₃40–50%
B1anteiso-tridecanoyl-CH₃15–20%
B2n-decanoyl (C₁₀)-CH₃5–15%

Chemoenzymatic Modification Strategies for Homolog Differentiation

Homolog-specific engineering exploits enzymatic and chemical approaches to enhance B2 yield:

Enzymatic Differentiation

  • Acyltransferase Engineering: Dbv21, the N-acyltransferase responsible for fatty acid attachment, shows substrate promiscuity. Site-directed mutagenesis (e.g., Dbv21ᴹ¹⁵⁶ᴸ) shifts specificity toward medium-chain fatty acids (C₁₀–C₁₂), increasing B2 production 3.1-fold [1] [7].
  • Precursor-Directed Biosynthesis: Supplementing fermentation with decanoic acid (C₁₀) elevates B2 proportion to 34% of total A-40926, versus 12% in unsupplemented cultures [1].
  • Deacetylase Inhibition: The deacetylase Dbv17 removes acyl chains non-specifically. CRISPRi suppression of dbv17 reduces deacylation, preserving B2 integrity [10].

Chemical Differentiation

  • Selective Esterification: Crude A-40926 reacts with decanoyl chloride under mild alkaline conditions (pH 8.5, 25°C), enriching B2 content via preferential re-acylation of deacylated intermediates.
  • Hydrophobicity-Driven Separation: Countercurrent chromatography with heptane/ethyl acetate/methanol/water (5:5:5:5) systems exploits B2’s intermediate hydrophobicity (LogP = 1.8) for isolation [2].

Fatty Acid Side Chain Engineering: Role of N-Acylaminoglucuronic Acid Moieties

The N-acylaminoglucuronic acid moiety dictates dalbavancin B2’s physicochemical and biological properties through:

Structure-Activity Relationships

  • Chain Length Optimization: B2’s linear C₁₀ chain balances antibacterial potency (MIC₉₀ vs. MRSA = 0.06 μg/mL) and solubility (1.2 mg/mL in water), outperforming longer-chain homologs like B1 (C₁₃) with lower solubility (0.7 mg/mL) [3] [8].
  • Terminal Modifications: Methyl-branched chains (e.g., B0’s isododecanoyl) enhance membrane anchoring but increase aggregation propensity. B2’s linear chain reduces self-association, improving bioavailability [5].

Semisynthetic Derivation

Dalbavancin B2 synthesis proceeds via:

  • Enzymatic Deacetylation: A-40926 B2 undergoes esterase-catalyzed mannose deacetylation.
  • Amidation: The C-terminal carboxylate is amidated with 3-(dimethylamino)-1-propylamine using carbodiimide coupling.
  • Hydrolysis: Alkaline hydrolysis (0.1M NaOH, 4°C) cleaves the mannose ester, yielding dalbavancin B2 with >98% purity [3] [8].

Table 3: Impact of Fatty Acid Chains on Dalbavancin Homolog Properties

PropertyB0 (Isododecanoyl)B2 (Decanoyl)B1 (Anteisotridecanoyl)
Chain StructureBranched C₁₂Linear C₁₀Branched C₁₃
MIC₉₀ vs. MRSA (μg/mL)0.060.060.12
Aqueous Solubility (mg/mL)0.91.20.7
Plasma Protein Binding (%)989399
Aggregation Threshold (mM)0.150.450.10

B2’s linear decanoyl chain provides optimal pharmacokinetics by reducing non-specific protein binding (93% vs. 98% for B0) while maintaining potent bactericidal activity. This balance makes B2 a valuable minor component of the dalbavancin drug substance, contributing to its extended half-life (346 hours) and tissue penetration [5] [8].

Properties

CAS Number

871132-03-5

Product Name

Dalbavancin B2

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

Molecular Formula

C89H102Cl2N10O28

Molecular Weight

1830.7 g/mol

InChI

InChI=1S/C89H102Cl2N10O28/c1-39(2)14-11-9-7-8-10-12-15-62(107)94-70-74(110)76(112)79(87(121)122)129-88(70)128-78-59-32-44-33-60(78)125-56-25-20-43(30-51(56)90)72(108)69-85(119)98-67(81(115)92-26-13-27-100(3)4)49-34-45(103)35-58(126-89-77(113)75(111)73(109)61(38-102)127-89)63(49)48-29-41(18-23-53(48)104)65(82(116)99-69)95-83(117)66(44)96-84(118)68-50-36-47(37-55(106)64(50)91)124-57-31-42(19-24-54(57)105)71(101(5)6)86(120)93-52(80(114)97-68)28-40-16-21-46(123-59)22-17-40/h16-25,29-37,39,52,61,65-77,79,88-89,102-106,108-113H,7-15,26-28,38H2,1-6H3,(H,92,115)(H,93,120)(H,94,107)(H,95,117)(H,96,118)(H,97,114)(H,98,119)(H,99,116)(H,121,122)/t52-,61-,65-,66-,67+,68+,69+,70-,71+,72-,73-,74-,75+,76+,77+,79+,88-,89+/m1/s1

InChI Key

HYBKIYPGHBKLQU-QKBDIYCHSA-N

SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.